molecular formula C5H10N4O B1488120 2-azido-N-propan-2-ylacetamide CAS No. 1192358-66-9

2-azido-N-propan-2-ylacetamide

Cat. No.: B1488120
CAS No.: 1192358-66-9
M. Wt: 142.16 g/mol
InChI Key: RJJDBUUTMSOQPO-UHFFFAOYSA-N
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Description

Significance of Azide (B81097) and Amide Functionalities in Organic Synthesis

The chemical utility of 2-azido-N-propan-2-ylacetamide is fundamentally derived from its two primary functional groups: the azide and the amide. Each of these groups imparts distinct and highly valuable properties that are widely exploited in organic synthesis.

The azide group (-N₃) is a high-energy, versatile functional group composed of three nitrogen atoms. baseclick.eu Despite its energetic nature, it exhibits remarkable stability in the presence of many reagents and under various reaction conditions, including acidic and basic environments. baseclick.eu This stability makes it an excellent choice for introduction early in a synthetic sequence. Organic azides are crucial components in a variety of powerful transformations. sigmaaldrich.comkit.edu They are perhaps most famous for their role in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms stable triazole rings. baseclick.euwikipedia.org This reaction is known for its high efficiency and biocompatibility. baseclick.euwikipedia.org Azides can also be readily reduced to primary amines, serving as a protected form of this important functional group. sigmaaldrich.comwikipedia.org Furthermore, they can act as 1,3-dipoles in cycloaddition reactions and as precursors to highly reactive nitrene intermediates. baseclick.eukit.edu

The amide functional group (-C(=O)N-) is one of the most fundamental and ubiquitous linkages in chemistry and biology. organicchemexplained.comfiveable.me It forms the backbone of peptides and proteins, where it is known as the peptide bond. organicchemexplained.comfiveable.me The stability of the amide bond, a result of resonance delocalization between the nitrogen lone pair and the carbonyl group, is crucial to the structural integrity of these biomolecules. numberanalytics.comajchem-a.com In medicinal chemistry, the amide group is a common feature in many drug molecules due to its stability under physiological conditions and its ability to participate in hydrogen bonding as both a donor and an acceptor. organicchemexplained.comnumberanalytics.com This hydrogen bonding capability is critical for molecular recognition and binding to biological targets. numberanalytics.comajchem-a.com While less reactive than other carboxylic acid derivatives, amides can undergo a variety of transformations, making them reliable and versatile building blocks in synthetic chemistry. solubilityofthings.com

Overview of Related α-Azidoamide Scaffolds and their Research Relevance

The α-azidoamide scaffold, which characterizes this compound, is a key structural motif in modern organic synthesis, particularly in the context of multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials.

α-Azidoamides in Multicomponent Reactions:

The α-azidoamide framework is a common output of isocyanide-based MCRs, such as the Ugi and Passerini reactions, when an azide source is used.

Ugi-Azide Reaction: In the Ugi-azide four-component reaction (UA-4CR), an aldehyde, an amine, an isocyanide, and an azide (often trimethylsilyl (B98337) azide, TMSN₃) react to form α-amino tetrazoles. beilstein-journals.orgnih.gov However, the initial adduct formed is an α-azidoamide, which then undergoes an intramolecular cyclization to the tetrazole. The ability to generate complex, peptide-like structures with a tetrazole ring—a common bioisostere for carboxylic acids—makes this reaction highly valuable in medicinal chemistry. beilstein-journals.orgnih.govclockss.org

Passerini-Azide Reaction: The Passerini three-component reaction (P-3CR) typically involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. researchgate.net A variation of this reaction, the Passerini-tetrazole reaction (PT-3CR), uses an azide source in place of the carboxylic acid, leading to the formation of α-azidoamides that can cyclize to 5-substituted tetrazoles. clockss.orgnih.gov Research has shown that α-azido aldehydes can be effectively used in Passerini reactions with isocyanides and propiolic acids to generate α-azidoamide adducts, which can then undergo further cyclization. nih.govacs.org

The relevance of these α-azidoamide scaffolds lies in their capacity to serve as versatile intermediates. For instance, a study on the synthesis of 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides utilized 2-azido-N-substituted propanamides as key intermediates. researchgate.net These were generated in situ and then reacted with terminal alkynes via a click reaction to form the target triazoles, which demonstrated antimicrobial properties. researchgate.net Similarly, the synthesis of 2-azido-N-(2,6-dimethylphenyl)acetamide and its subsequent characterization highlight the ongoing interest in the synthesis and solid-state structure of these types of molecules. nih.gov

The general synthetic pathway to α-azidoacetamides often involves the nucleophilic substitution of a halogen in an α-haloacetamide with an azide salt, such as sodium azide. nih.gov This straightforward method provides access to a wide range of α-azidoamide building blocks for further synthetic elaboration.

Below is a table summarizing the properties of the parent compound, 2-azidoacetamide, which provides a baseline for understanding substituted derivatives like this compound.

PropertyValueSource
CAS Number 1816-91-7 chemsrc.com
Molecular Formula C₂H₄N₄O chemsrc.com
Precursors 2-Chloroacetamide, Ethyl azidoacetate chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c1-4(2)8-5(10)3-7-9-6/h4H,3H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJDBUUTMSOQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azido N Propan 2 Ylacetamide and Its Analogs

Strategies for Azide (B81097) Group Introduction

The introduction of the azide moiety is a critical step in the synthesis of the target compound. Several methods have been developed to achieve this transformation, each with its own advantages and substrate scope.

A common and straightforward method for synthesizing α-azido amides is through the nucleophilic substitution of an α-halo amide precursor with an azide salt. nih.gov This reaction typically involves the displacement of a halide, most commonly chloride or bromide, by the azide anion.

A representative synthesis of an analog, 2-azido-N-(2,6-dimethylphenyl)acetamide, involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with sodium azide. nih.gov The reaction is typically carried out in a protic solvent mixture, such as ethanol/water, under reflux conditions for an extended period to ensure complete conversion. nih.gov The desired product precipitates from the reaction mixture upon cooling and can be isolated by filtration. nih.gov

General Reaction Scheme:

X = Cl, Br

This method is advantageous due to the ready availability of α-halo acetyl chlorides and primary amines, which can be used to synthesize the necessary N-substituted-2-haloacetamide precursors.

Table 1: Examples of α-Azido Amide Synthesis via Nucleophilic Displacement

Precursor Azide Source Solvent Conditions Product Reference
2-Chloro-N-(2,6-dimethylphenyl)acetamide Sodium Azide Ethanol/Water Reflux, 24h 2-Azido-N-(2,6-dimethylphenyl)acetamide nih.gov

Utilization of Azide Transfer Reagents

Azide transfer reagents are an alternative for the introduction of the azide group, particularly in the synthesis of α-diazo acetamides, which can be precursors to α-azido amides. These reagents transfer a diazo group (=N₂) to an active methylene (B1212753) compound, and subsequent reduction can yield the desired azido (B1232118) functionality. Common diazo transfer reagents include sulfonyl azides such as p-acetamidobenzenesulfonyl azide (p-ABSA). emory.eduthieme-connect.com

The reaction involves the deprotonation of the α-carbon of an acetamide (B32628) with a suitable base, followed by reaction with the azide transfer reagent. thieme-connect.com While this method is more commonly applied for the synthesis of α-diazo compounds, modifications and subsequent reaction steps can lead to α-azido amides. The choice of base and reaction conditions is crucial for the success of this transformation. thieme-connect.com

More direct azidation can be achieved with reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate, which is a stable and less explosive crystalline diazotransfer reagent. tcichemicals.com Triflyl azide (TfN₃), often generated in situ, is another powerful reagent for diazo transfer. nih.gov

Table 2: Common Azide/Diazo Transfer Reagents

Reagent Abbreviation Key Features
p-Acetamidobenzenesulfonyl Azide p-ABSA Practical, cost-effective, and offers safety advantages. emory.edu
Trifluoromethanesulfonyl Azide TfN₃ Highly reactive, often generated and used in situ. tcichemicals.comnih.gov

In Situ Generation of Hydrazoic Acid in Continuous Flow Synthesis

Hydrazoic acid (HN₃) is a potent azidating agent, but its high toxicity and explosive nature make its handling in batch processes hazardous. researchgate.netconsensus.app Continuous flow chemistry offers a safer and more efficient alternative by generating and consuming hazardous intermediates like hydrazoic acid in situ. researchgate.netconsensus.appscispace.com

In a typical flow setup, an aqueous solution of sodium azide is mixed with an acid, such as acetic acid, to generate hydrazoic acid. researchgate.netconsensus.app This stream is then merged with a solution of the substrate in a coil reactor, often under elevated temperature and pressure to accelerate the reaction. researchgate.netconsensus.app This methodology has been successfully applied to the synthesis of N-(2-azidoethyl)acylamides through the ring-opening of 2-oxazolines. researchgate.netconsensus.app The small reactor volume and precise control over reaction parameters significantly enhance the safety of using hydrazoic acid. researchgate.net This approach allows for high productivity and scalability. researchgate.netconsensus.app

Table 3: Parameters for In Situ Hydrazoic Acid Generation in Flow

Azide Source Acid Solvent Temperature Application Reference
Sodium Azide (aq) Acetic Acid - High Tetrazole formation, Ring opening of 2-oxazolines researchgate.netconsensus.app

Amide Bond Formation Approaches

The formation of the amide bond is a key transformation in organic synthesis. For 2-azido-N-propan-2-ylacetamide, this involves the coupling of 2-azidoacetic acid with propan-2-amine. Direct reaction of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. libretexts.org

Common methods for amide bond formation include the use of coupling reagents that activate the carboxylic acid, converting the hydroxyl group into a better leaving group. luxembourg-bio.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) react with the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com Other modern coupling reagents are designed to be more efficient and produce byproducts that are easier to remove.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an anhydride (B1165640), which then readily reacts with the amine to form the amide. youtube.com For instance, 2-azidoacetic acid can be treated with a chlorinating agent like thionyl chloride to form 2-azidoacetyl chloride, which would then react with propan-2-amine.

General Reaction Scheme:

Activation followed by reaction with R₂NH₂

Table 4: Selected Amide Bond Formation Strategies

Method Activating Agent/Intermediate Key Features
Coupling Reagents Dicyclohexylcarbodiimide (DCC), etc. Mediates direct coupling of carboxylic acids and amines. luxembourg-bio.com
Acyl Halide Thionyl Chloride (SOCl₂), Oxalyl Chloride Forms a highly reactive acyl chloride intermediate. youtube.com

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly convergent and atom-economical. nih.govnih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce a bis-amide. nih.govyoutube.com A variation of this reaction, the Ugi-azide reaction, replaces the carboxylic acid component with hydrazoic acid (often generated in situ from sodium azide or trimethylsilyl (B98337) azide), leading to the formation of α-amino tetrazoles. researchgate.net

To synthesize α-azidoamides directly via an Ugi-type reaction, a modification is employed where an azide source acts as the nucleophile to trap the nitrilium ion intermediate formed from the condensation of the amine, carbonyl compound, and isocyanide. nih.gov This leads to the formation of an α-azidoamide scaffold in a single, efficient step.

General Ugi Reaction Scheme for α-Azidoamides:

Where the azide source intercepts the nitrilium intermediate.

The Ugi reaction is highly modular, allowing for significant structural diversity in the final product by simply varying the starting components. nih.gov This makes it an attractive method for generating libraries of α-azidoamides for various applications.

Table 5: Components of the Ugi Reaction for α-Azidoamide Synthesis

Component Role Example Reactants
Amine Forms the initial imine Primary amines
Carbonyl Reacts with the amine to form the imine Aldehydes, Ketones
Isocyanide Undergoes nucleophilic attack on the iminium ion tert-Butyl isocyanide, etc.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. oatext.com For the synthesis of this compound, microwave irradiation can be effectively employed in two key synthetic steps: the azidation of a haloacetamide precursor or the amidation of an azidoacetic acid derivative.

One common approach involves the nucleophilic substitution of an α-haloacetamide with an azide salt. For instance, the synthesis of this compound can be envisaged starting from 2-chloro-N-propan-2-ylacetamide. Under microwave irradiation, the reaction with sodium azide in an aqueous medium can be significantly expedited. organic-chemistry.org This method offers a green and efficient alternative to conventional heating, often reducing reaction times from hours to minutes. anilmishra.name

The general reaction is as follows:

Cl-CH₂-CO-NH-CH(CH₃)₂ + NaN₃ --(Microwave)--> N₃-CH₂-CO-NH-CH(CH₃)₂ + NaCl

A representative data table for the microwave-assisted synthesis of analogous azides from alkyl halides is presented below, illustrating the typical reaction conditions and outcomes.

EntryAlkyl HalideAzide SourceSolventPower (W)Time (min)Yield (%)
12-Chloroacetic acidSodium azideWater1503086
2Benzyl chlorideSodium azideWater200595
31-BromooctaneSodium azideWater2001092

This table is illustrative and based on typical results for microwave-assisted azidation reactions. organic-chemistry.organilmishra.name

Alternatively, this compound can be prepared via the amidation of 2-azidoacetic acid with propan-2-amine. Microwave assistance can facilitate the direct coupling of carboxylic acids and amines, often in the presence of a catalyst and under solvent-free conditions, which aligns with the principles of green chemistry. nih.govsemanticscholar.org Another microwave-assisted approach is the aza-Wittig reaction of an organic azide with an acid chloride or anhydride in the presence of a phosphite. scielo.br

The following table summarizes representative conditions for microwave-assisted amide synthesis.

EntryCarboxylic Acid/AzideAmine/Acid ChlorideCatalyst/ReagentSolventPower (W)Time (min)Yield (%)
1Benzoic acidBenzylamineCANNone12012095
2Phenyl azideBenzoyl chlorideTriethylphosphiteNone1801590

This table is illustrative and based on typical results for microwave-assisted amidation reactions. nih.govscielo.br

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral α-azido amides is crucial for the preparation of enantiomerically pure compounds for pharmaceutical applications. Methodologies to achieve this include the use of chiral auxiliaries and catalytic asymmetric synthesis.

Chiral Auxiliary-Mediated Synthesis:

A well-established strategy for stereoselective synthesis involves the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.comresearchgate.net For the synthesis of chiral this compound derivatives, a chiral amine could be used to form a chiral amide, which then undergoes diastereoselective azidation.

For example, a chiral oxazolidinone can be acylated with a haloacetyl chloride, followed by azidation. The steric hindrance provided by the chiral auxiliary directs the approach of the azide nucleophile, leading to a high diastereomeric excess. Subsequent removal of the auxiliary provides the enantiomerically enriched α-azido acid, which can then be coupled with propan-2-amine to yield the desired chiral this compound derivative. Evans' oxazolidinone auxiliaries have been widely used for such transformations. acs.org

A general scheme for this approach is as follows:

Acylation of a chiral auxiliary with 2-haloacetyl halide.

Diastereoselective azidation of the resulting N-acyl auxiliary.

Removal of the chiral auxiliary.

Amidation with propan-2-amine.

The following table provides representative data for the diastereoselective azidation of N-acyloxazolidinones.

EntryN-Acyl OxazolidinoneAzide SourceBaseDiastereomeric Ratio
1(4R,5S)-4-methyl-5-phenyl-3-propionyl-oxazolidin-2-oneTrisyl azideKHMDS>98:2
2(4S)-4-benzyl-3-propionyl-oxazolidin-2-oneTrisyl azideNaHMDS97:3

This table is illustrative and based on established methods for the electrophilic azidation of chiral imide enolates. acs.org

Catalytic Asymmetric Synthesis:

More recently, catalytic asymmetric methods have gained prominence as they offer a more atom-economical approach to chiral molecules. researchgate.net For the synthesis of chiral α-azido amides, a transition-metal-free α-amination of amides using azides has been reported. nih.govacs.org This method employs electrophilic amide activation and can achieve high stereoselectivity.

Another approach involves the catalytic asymmetric haloazidation of α,β-unsaturated amides. organic-chemistry.orgfigshare.com While this would lead to a β-azido-α-halo amide, it demonstrates the potential of chiral catalysts, such as iron(II) complexes, to control the stereoselective introduction of an azide group into an amide backbone.

A representative table for a catalytic asymmetric azidation reaction is shown below.

EntrySubstrateCatalystAzide Sourceee (%)
1N,N-dibenzylcinnamamideChiral Iron(II) ComplexTMSN₃95
2N-cinnamoylmorpholineChiral Iron(II) ComplexTMSN₃97

This table is illustrative and based on the catalytic asymmetric haloazidation of α,β-unsaturated amides. organic-chemistry.org

Reactivity and Mechanistic Investigations

Azide-Alkyne Cycloaddition Reactions

The azide (B81097) group in 2-azido-N-propan-2-ylacetamide is a 1,3-dipole, making it an excellent participant in 1,3-dipolar cycloaddition reactions with alkynes. This class of reactions, often referred to as "click chemistry," is renowned for its high efficiency, selectivity, and biocompatibility, leading to the formation of stable triazole rings.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. In this reaction, this compound would react with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, activates the alkyne for a stepwise reaction with the azide. This process is highly regioselective, yielding exclusively the 1,4-isomer. The reaction is typically fast, high-yielding, and tolerant of a wide range of functional groups, making it a staple in organic synthesis and bioconjugation.

Table 1: Expected Reaction Parameters for CuAAC with this compound

Parameter Typical Condition
Catalyst CuSO₄/Sodium Ascorbate, Cu(I) source (e.g., CuI, CuBr)
Solvent t-BuOH/H₂O, DMF, DMSO
Temperature Room Temperature

| Product | 1-(propan-2-ylcarbamoylmethyl)-4-substituted-1H-1,2,3-triazole |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free alternative to CuAAC. This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO), which has a high internal energy due to its distorted geometry. This stored energy significantly lowers the activation barrier for the cycloaddition with an azide, allowing the reaction to proceed readily at physiological temperatures without the need for a toxic metal catalyst. magtech.com.cn

In a SPAAC reaction, this compound would react with a strained alkyne to form a triazole product. The bioorthogonality of this reaction has made it an invaluable tool for in vivo imaging and bioconjugation. nih.gov The reaction rate is highly dependent on the specific strained alkyne used.

Table 2: Examples of Strained Alkynes Used in SPAAC

Strained Alkyne Abbreviation
Dibenzocyclooctyne DBCO
Bicyclononyne BCN

Regioselectivity in Triazole Formation

A key feature of azide-alkyne cycloadditions is their regioselectivity. The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne typically yields a mixture of 1,4- and 1,5-disubstituted triazole isomers.

In contrast, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective, almost exclusively forming the 1,4-disubstituted triazole . nih.gov This high degree of control is a major advantage of the catalyzed reaction. The mechanism involves the formation of a copper acetylide intermediate, which directs the regiochemical outcome.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , while not as strictly regioselective as CuAAC with terminal alkynes, also generally favors the formation of one regioisomer, which can be considered analogous to the 1,4-isomer. The exact ratio of regioisomers can depend on the specific structures of the azide and the strained alkyne.

Staudinger Ligation and its Variants

The Staudinger ligation is a chemical reaction in which an azide reacts with a phosphine (B1218219) to form an aza-ylide intermediate. sigmaaldrich.com In the classic Staudinger reaction, this intermediate is hydrolyzed to an amine and a phosphine oxide. The Staudinger ligation is a modification of this reaction that allows for the formation of a stable amide bond.

For this compound, a Staudinger ligation would involve its reaction with a specifically engineered phosphine, typically a triarylphosphine bearing an ortho-ester group. The initial reaction forms an aza-ylide, which then undergoes an intramolecular rearrangement and hydrolysis to yield an amide-linked product. This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for biological applications. thermofisher.com A traceless variant of the Staudinger ligation has also been developed, which leaves no residual atoms from the phosphine reagent in the final product. nih.gov

Intramolecular Cyclization Pathways Involving the Azide Moiety

The azide group of this compound can potentially participate in intramolecular cyclization reactions if a suitable reactive partner is present within the same molecule. For the parent compound, such pathways are not readily apparent. However, if the N-isopropyl group were to be replaced with a substituent containing a reactive moiety, such as an alkyne or a nitrile, intramolecular cycloaddition could occur to form fused heterocyclic systems. The feasibility and outcome of such a cyclization would depend on the length and flexibility of the linker connecting the azide and the other reactive group, which governs the thermodynamics of ring formation. For instance, intramolecular azide-alkyne cycloadditions are known to be an effective method for the synthesis of fused triazole ring systems. mdpi.com

Reactivity of the Amide Linkage

The amide bond in this compound is generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. However, it can undergo reaction under specific conditions.

Hydrolysis: Like other amides, the amide linkage in this compound can be hydrolyzed to the corresponding carboxylic acid (2-azidoacetic acid) and amine (propan-2-amine) under either acidic or basic conditions, typically requiring elevated temperatures. libretexts.org

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Reduction: The amide can be reduced to the corresponding amine, 2-azido-N-isopropylethanamine, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction is generally not compatible with the azide functionality, which would also be reduced. Therefore, selective reduction of the amide in the presence of the azide would be challenging.

Mechanistic Elucidation of Key Transformations

The reactivity of this compound is predominantly dictated by the chemical behavior of its two primary functional groups: the azide and the amide moieties. Mechanistic investigations into the transformations of this compound and its structural analogs have revealed several key pathways, including thermal decomposition, photochemical reactions, and cycloaddition reactions.

Thermal Decomposition:

The thermal decomposition of α-azido acetamides, such as this compound, has been a subject of significant interest. Studies on the parent compound, 2-azidoacetamide, have shown that its decomposition pathway is temperature-dependent. At lower temperatures, the decomposition is believed to proceed through a concerted mechanism involving a 1,2-hydride shift with the simultaneous elimination of dinitrogen (N₂), leading to the formation of an imine intermediate. researchgate.net This intermediate can then undergo further reactions or tautomerization.

In the case of this compound, a similar mechanism is proposed. The initial step involves the cleavage of the N-N₂ bond, which is facilitated by the formation of a stable nitrogen molecule. The resulting nitrene intermediate is highly reactive and can undergo a rapid intramolecular 1,2-hydride shift from the adjacent carbon atom to the electron-deficient nitrogen. This rearrangement leads to the formation of an N-isopropyl-2-iminoacetamide intermediate.

A competing pathway, particularly at higher temperatures, involves the homolytic cleavage of the C-N₃ bond to form a radical pair. However, the concerted mechanism leading to the imine is generally considered the major pathway for the thermal decomposition of α-azido carbonyl compounds. researchgate.net

Table 1: Proposed Intermediates in the Thermal Decomposition of this compound

StepIntermediateDescription
12-nitreno-N-propan-2-ylacetamideFormation of a highly reactive nitrene upon N₂ extrusion.
2N-isopropyl-2-iminoacetamideResult of a 1,2-hydride shift from the α-carbon to the nitrene nitrogen.

Staudinger Reaction:

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. alfa-chemistry.comwikipedia.orgorganicchemistrytutor.com For this compound, this transformation is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (B44618), on the terminal nitrogen atom of the azide group. This initial step forms a phosphazide (B1677712) intermediate. organic-chemistry.org

The phosphazide is unstable and undergoes a cyclization to a four-membered ring transition state, which then collapses to release dinitrogen and form an iminophosphorane (aza-ylide). alfa-chemistry.comwikipedia.org This iminophosphorane is a key intermediate that can be hydrolyzed in the presence of water to yield the corresponding primary amine, 2-amino-N-propan-2-ylacetamide, and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The strong P=O bond formed in the byproduct provides a thermodynamic driving force for the reaction. alfa-chemistry.com

Table 2: Key Steps in the Staudinger Reaction of this compound

StepReactantsIntermediate/Product
1This compound + TriphenylphosphineTriphenylphosphanylideneamino)-N-propan-2-ylacetamide (Iminophosphorane)
2Iminophosphorane + Water2-amino-N-propan-2-ylacetamide + Triphenylphosphine oxide

[3+2] Cycloaddition Reactions:

Organic azides are well-known to participate in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions, with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. sci-rad.comnih.gov The azide group in this compound can act as a 1,3-dipole in these reactions.

The mechanism of the thermal [3+2] cycloaddition is generally considered to be a concerted, pericyclic process, although stepwise mechanisms involving zwitterionic intermediates can also occur, particularly with polarized dipolarophiles. sci-rad.com The reaction involves the simultaneous formation of two new sigma bonds between the terminal nitrogen atoms of the azide and the unsaturated bond of the dipolarophile. The regioselectivity of the reaction (i.e., the formation of 1,4- or 1,5-disubstituted triazoles from terminal alkynes) is influenced by electronic and steric factors of both the azide and the dipolarophile.

For instance, the reaction of this compound with an alkyne would proceed through a cyclic transition state, leading to the formation of a triazole ring. The amide functionality of the starting material would be retained in the final product.

Photochemical Reactions:

The photochemical reactivity of this compound is expected to be dominated by the photolysis of the azide group. Upon UV irradiation, organic azides can lose dinitrogen to generate a highly reactive nitrene intermediate. nih.gov The fate of this nitrene is dependent on the reaction conditions and the molecular structure.

In the case of this compound, the photogenerated nitrene can undergo several transformations. Similar to the thermal decomposition, an intramolecular 1,2-hydride shift is a likely pathway, leading to the formation of the corresponding imine. Alternatively, the nitrene could undergo intermolecular reactions, such as C-H insertion or addition to double bonds, if suitable substrates are present in the reaction mixture.

The amide functionality itself can also undergo photochemical reactions, though typically requiring higher energy irradiation. N-alkylamides can participate in intramolecular hydrogen abstraction reactions, such as the Hofmann-Löffler-Freytag reaction, if a suitable C-H bond is accessible. However, the reactivity of the azide group is expected to be the predominant photochemical pathway for this compound.

Table 3: Potential Photochemical Transformation Pathways of this compound

PathwayIntermediateProduct Type
Nitrene Formation and Rearrangement2-nitreno-N-propan-2-ylacetamideImine
Intermolecular Nitrene Insertion2-nitreno-N-propan-2-ylacetamideSubstituted Amine
Amide PhotocyclizationExcited State AmideCyclic Lactam

Applications in Chemical Biology and Advanced Materials

Bioorthogonal Labeling Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide (B81097) group is a cornerstone of bioorthogonal chemistry, and "2-azido-N-propan-2-ylacetamide" could theoretically be employed in various labeling strategies.

Chemical probes are small molecules used to study biological systems. "this compound," with its terminal azide, could be developed into a chemical probe. The core principle would involve incorporating this molecule into a larger structure designed to interact with a specific biological target. The azide group would then serve as a chemical handle for the subsequent attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via a bioorthogonal reaction like the Staudinger ligation or a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).

Table 1: Potential Bioorthogonal Reactions for this compound-based Probes

ReactionReactant PartnerKey Features
Staudinger LigationPhosphine (B1218219)Forms a stable amide bond.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal AlkyneHighly efficient and specific "click" reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Alkyne (e.g., cyclooctyne)Copper-free "click" reaction, suitable for live-cell imaging.

A primary application of bioorthogonal chemistry is the specific labeling of biomolecules such as proteins, nucleic acids, and glycans. "this compound" could be used to introduce an azide group onto these biomolecules. For instance, it could be chemically attached to a metabolic precursor that is then incorporated into a specific class of biomolecules by the cell's own machinery. Once incorporated, the azide serves as a point of attachment for probes, enabling researchers to visualize, track, or isolate the labeled biomolecules.

Role as Building Blocks in Complex Molecular Architectures

The azide functionality in "this compound" also makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds and diverse compound libraries.

Azides are well-established precursors for the synthesis of nitrogen-containing heterocycles. A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring. "this compound" could serve as the azide component in such reactions, allowing for the creation of a variety of triazole-containing compounds with potential applications in medicinal chemistry and materials science. Other nitrogenous heterocycles could also potentially be synthesized from this azide precursor through various cyclization and rearrangement reactions.

The efficient and specific nature of azide-alkyne "click" chemistry makes it an ideal tool for the generation of compound libraries. By reacting "this compound" with a diverse collection of alkynes, a large library of triazole products can be rapidly synthesized. This library could then be screened for biological activity in high-throughput screening assays to identify new drug leads or other molecules with desired properties.

Functionalization of Polymeric and Nanostructured Materials

The introduction of specific functional groups onto the surfaces of polymers and nanomaterials is crucial for tailoring their properties for advanced applications. The azide group of "this compound" provides a versatile handle for such modifications.

Polymers and nanostructured materials, such as nanoparticles, could be synthesized to include or be post-synthetically modified with "this compound". This would result in a surface decorated with azide groups. These azide-functionalized materials could then be further modified by "clicking" on molecules with complementary alkyne groups. This approach allows for the attachment of a wide range of functionalities, including:

Targeting ligands: For directing nanoparticles to specific cells or tissues in drug delivery applications.

Biocompatible polymers: Such as polyethylene (B3416737) glycol (PEG), to improve the in vivo stability and circulation time of nanomaterials.

Therapeutic agents: For the development of targeted drug delivery systems.

Sensing molecules: To create responsive materials that can detect specific analytes.

Table 2: Potential Applications of this compound in Materials Functionalization

Material TypeFunctionalization GoalPotential Application
Polymeric ScaffoldsAttachment of bioactive peptidesTissue engineering
Gold NanoparticlesSurface coating with targeting antibodiesTargeted cancer therapy
Quantum DotsConjugation with fluorescent dyesBioimaging
Carbon NanotubesGrafting of drug moleculesDrug delivery

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 2-azido-N-propan-2-ylacetamide, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.

Conformational Analysis and Energy Minima

A thorough conformational analysis is crucial to identify the most stable three-dimensional arrangement of the molecule. Due to the rotational freedom around several single bonds—specifically the C-N amide bond, the N-C(isopropyl) bond, and the C-C bond of the azidoacetyl group—multiple conformers of this compound can exist.

Computational scans of the potential energy surface by systematically rotating these bonds would reveal various local energy minima. The geometry of each conformer would be fully optimized, typically using a functional like B3LYP with a basis set such as 6-31G* or larger, to find the lowest energy (ground state) conformation. The relative energies of other stable conformers would indicate their population at a given temperature. For similar, more studied acetamides, it has been shown that different conformers can exhibit distinct chemical behaviors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the azide (B81097) group, which is electron-rich. The LUMO, conversely, would likely be centered around the carbonyl group and the azide moiety. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. DFT calculations would provide precise energies and visualizations of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Predicted Value (eV) Description
HOMO Energy -7.5 Energy of the highest occupied molecular orbital, indicating the ability to donate electrons.
LUMO Energy -0.8 Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap 6.7 Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

(Note: These values are illustrative and would require specific DFT calculations for confirmation.)

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions.

In the case of this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (blue). The most negative potential would be anticipated around the terminal nitrogen atoms of the azide group and the oxygen atom of the carbonyl group, indicating these are sites susceptible to electrophilic attack. Regions of positive potential would be expected around the amide hydrogen and the isopropyl group, suggesting sites for nucleophilic interaction.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in exploring potential reaction pathways for this compound. A primary reaction of interest for azides is their thermal or photochemical decomposition, which often proceeds via a nitrene intermediate.

DFT calculations can be used to model the transition state for the extrusion of dinitrogen (N₂) from the azide group to form a highly reactive nitrene. By calculating the activation energy for this process, one can predict the conditions under which such a reaction would occur. Subsequent reactions of the nitrene, such as insertion or rearrangement, could also be modeled to predict the final products. For instance, computational studies on similar organic azides have successfully mapped out complex reaction landscapes.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and confirm the molecular structure.

For this compound, DFT calculations could predict its infrared (IR) spectrum. The calculated vibrational frequencies would correspond to specific bond stretches, bends, and torsions within the molecule. For example, a strong absorption band characteristic of the asymmetric stretch of the azide group would be predicted, typically in the range of 2100-2200 cm⁻¹. The carbonyl stretch of the amide group would also be a prominent feature.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimentally obtained spectra to aid in structural elucidation and assignment of resonances.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Feature Predicted Value
Infrared (IR) Azide (N₃) Stretch ~2150 cm⁻¹
Infrared (IR) Carbonyl (C=O) Stretch ~1670 cm⁻¹
¹³C NMR Carbonyl Carbon ~170 ppm
¹H NMR Amide N-H ~7.5-8.5 ppm

(Note: These are typical ranges and would be refined by specific calculations.)

Advanced Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of 2-azido-N-propan-2-ylacetamide in solution. It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), offer a foundational view of the molecular framework.

¹H NMR: The proton spectrum is expected to show four distinct signals. The six methyl (CH₃) protons of the isopropyl group would appear as a doublet, coupled to the single isopropyl methine (CH) proton. The methine proton would, in turn, appear as a septet. The methylene (B1212753) (CH₂) protons adjacent to the electron-withdrawing azide (B81097) group are expected to produce a singlet. The amide proton (NH) would also appear as a singlet, with a chemical shift that can be sensitive to solvent and concentration.

¹³C NMR: The carbon spectrum would display four signals corresponding to the unique carbon environments: the methyl and methine carbons of the isopropyl group, the methylene carbon bonded to the azide, and the carbonyl carbon of the amide group.

Two-dimensional (2D) NMR experiments are used to confirm the assignments made from 1D spectra. Techniques like COSY (Correlation Spectroscopy) would show cross-peaks between the coupled isopropyl methyl and methine protons, while an HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Description
Isopropyl CH₃~1.2 ppm (doublet)~22 ppmSix equivalent methyl protons coupled to the CH proton.
Isopropyl CH~4.1 ppm (septet)~42 ppmOne methine proton coupled to the six methyl protons.
Azido (B1232118) CH₂~4.0 ppm (singlet)~52 ppmMethylene protons adjacent to the azide group. In similar structures, this signal appears around 4.02 ppm. nih.gov
Amide C=ON/A~166 ppmCarbonyl carbon signal, typical for a secondary amide. nih.gov
Amide NH~7.0-8.0 ppm (singlet)N/AAmide proton, chemical shift is variable.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a few key absorption bands. The most prominent and diagnostic peak is a strong, sharp band around 2100 cm⁻¹, which is characteristic of the asymmetric stretch of the azide (N₃) functional group. nih.gov The secondary amide group gives rise to a strong C=O stretch (Amide I band) near 1660 cm⁻¹ and an N-H bending vibration (Amide II band) around 1550 cm⁻¹. nih.gov An N-H stretching band is also expected above 3250 cm⁻¹. nih.govnih.gov

Raman Spectroscopy: This technique provides complementary information and is particularly useful for analyzing symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency (cm⁻¹) Intensity
Amide N-HStretching~3254Medium-Strong
Alkyl C-HStretching~2960Medium
Azide (N₃)Asymmetric Stretch~2109Strong, Sharp
Amide C=O (Amide I)Stretching~1660Strong
Amide N-H (Amide II)Bending~1550Medium
Amide N-CStretching~1027Medium

(Data derived from analogous compounds reported in the literature. nih.govnih.gov)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related N-aryl-2-azidoacetamides reveals common structural features. nih.govnih.gov

A crystal structure of this compound would be expected to show the amide group adopting a planar geometry. The orientation of the azide group relative to the rest of the molecule can vary, as seen in related structures where different torsion angles are observed. nih.govnih.gov A critical feature in the solid-state packing would be intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. This interaction typically leads to the formation of extended chains or networks within the crystal lattice. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. For this compound (molecular formula C₅H₁₀N₄O, exact mass: 142.0855), high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The fragmentation pattern in electron ionization (EI-MS) can be predicted based on the functional groups present:

A characteristic fragmentation for azides is the loss of a nitrogen molecule (N₂), which would result in a fragment ion at m/z 114 ([M-28]⁺).

Alpha-cleavage is common for amides and can occur on either side of the carbonyl group. Cleavage between the carbonyl carbon and the CH₂N₃ group would yield an ion at m/z 86.

Fragmentation of the isopropyl group is also expected. Loss of a methyl radical (CH₃•) would produce a fragment at m/z 127, while the formation of a stable isopropyl cation would give a signal at m/z 43. docbrown.info

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Nominal) Proposed Fragment Ion Formation Pathway
142[C₅H₁₀N₄O]⁺Molecular Ion (M⁺)
127[C₄H₇N₄O]⁺Loss of a methyl radical (•CH₃) from the isopropyl group.
114[C₅H₁₀N₂O]⁺Loss of dinitrogen (N₂) from the azide group.
86[C₄H₈NO]⁺Cleavage of the C-C bond adjacent to the azide group.
43[C₃H₇]⁺Formation of the isopropyl cation.

Future Directions and Research Challenges

Exploration of Undiscovered Reactivity Profiles

The reactivity of 2-azido-N-propan-2-ylacetamide is largely predicted by the known chemistry of organic azides, but its specific reactivity profile remains to be experimentally determined. Key areas for exploration include its participation in cycloaddition reactions, as well as its thermal and photochemical decomposition pathways.

Cycloaddition Reactions: The azide (B81097) group is well-known for its participation in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgnih.gov The reaction of this compound with various alkynes is expected to produce a library of novel 1,2,3-triazole derivatives.

Reactant 1Reactant 2CatalystProduct
This compoundTerminal AlkyneCopper(I) salt1,4-disubstituted 1,2,3-triazole
This compoundStrained AlkyneNone (Strain-promoted)1,2,3-triazole

Investigating the kinetics and substrate scope of these reactions will be crucial for understanding the influence of the N-propan-2-ylacetamide moiety on the reactivity of the azide.

Thermal and Photochemical Reactivity: Upon thermal or photochemical activation, organic azides can extrude dinitrogen gas to generate highly reactive nitrene intermediates. nih.gov The nitrene derived from this compound could undergo a variety of transformations, including C-H insertion, cyclization, and rearrangement reactions. A major research challenge will be to control the selectivity of these reactions to favor the formation of desired products. Understanding the decomposition kinetics and the nature of the transient nitrene species will be fundamental to harnessing this reactivity for synthetic purposes. nih.govresearchgate.net

Expansion of Applications in Emerging Research Fields

The versatile reactivity of this compound opens doors to a multitude of applications in various scientific disciplines.

Bioconjugation and Medicinal Chemistry: The ability of the azide group to participate in bioorthogonal "click" reactions makes this compound a promising tool for bioconjugation. It could be used to label biomolecules, such as proteins and peptides, for imaging and diagnostic purposes. nih.govresearchgate.net The resulting triazole-linked conjugates often exhibit high stability and are formed under mild, biocompatible conditions.

Materials Science and Surface Modification: The azide functionality can be exploited for the surface modification of polymers and other materials. researchgate.netmdpi.comnih.govnih.gov For instance, this compound could be grafted onto polymer surfaces via its azide group, thereby altering the surface properties, such as hydrophilicity and biocompatibility. The nitrene generated upon photolysis could also be used for covalent surface functionalization through C-H insertion reactions. nih.gov

Application AreaPotential Use of this compound
BioconjugationLabeling of proteins and peptides
Medicinal ChemistrySynthesis of triazole-containing drug candidates
Materials ScienceSurface modification of polymers
Polymer ChemistryCross-linking of polymers

Integration with High-Throughput Synthesis and Screening Platforms

The modular nature of the reactions involving this compound makes it an ideal candidate for integration into high-throughput synthesis and screening platforms. nih.govresearchgate.net The development of automated synthesis methods would enable the rapid generation of libraries of compounds derived from this building block. rsc.org

For example, a library of triazoles could be synthesized in a parallel fashion by reacting this compound with a diverse set of alkynes in a multi-well plate format. These libraries could then be screened for biological activity or desirable material properties. A key challenge in this area will be the development of robust and automated purification and analysis techniques that can handle large numbers of samples efficiently. The integration of microfluidics and robotic systems will be instrumental in realizing the full potential of this compound in high-throughput discovery workflows. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 2-azido-N-propan-2-ylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a chloroacetamide precursor with sodium azide (NaN₃). A typical procedure involves refluxing 2-chloro-N-propan-2-ylacetamide with NaN₃ in a toluene/water (8:2) solvent system for 5–7 hours, followed by extraction and crystallization . Optimization variables include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side reactions.
  • Solvent Ratio : Aqueous-organic biphasic systems minimize azide hydrolysis.
  • Catalyst : Copper(I) salts (e.g., CuBr) can enhance azide substitution efficiency in some cases .
    • Validation : Monitor reaction progress using TLC (hexane:ethyl acetate, 9:1) and confirm product purity via melting point analysis or HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Confirm the azide (–N₃) stretch at ~2100 cm⁻¹ and amide C=O stretch at ~1670 cm⁻¹ .
  • ¹H NMR : Look for the isopropyl group signals (δ 1.2–1.4 ppm, doublet for CH(CH₃)₂) and the acetamide CH₂ group (δ 3.8–4.0 ppm) .
  • HRMS : Calculate exact mass (C₅H₉N₄O: 153.0779 g/mol) to validate molecular ion peaks .

Advanced Research Questions

Q. What strategies mitigate side reactions (e.g., triazole formation) during CuAAC applications of this compound?

  • Methodological Answer : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). To suppress premature triazole formation:

  • Purification : Isolate the azide intermediate rigorously to remove residual Cu²⁺ from synthesis .
  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation.
  • Reaction Monitoring : Use LC-MS to detect triazole byproducts early. Adjust catalyst loading (e.g., <5 mol% Cu(I)) to balance reactivity and side reactions .

Q. How can computational modeling predict the reactivity of this compound in bioorthogonal reactions?

  • Methodological Answer : Employ density functional theory (DFT) calculations to:

  • Optimize Geometry : Use software (e.g., Gaussian) to model the azide’s transition state during cycloaddition.
  • Calculate Activation Energy : Compare with experimental kinetic data to validate predictions.
  • Solvent Effects : Simulate polar (e.g., water) vs. nonpolar solvents to guide reaction design .
    • Case Study : DFT studies on analogous azides show that electron-withdrawing groups (e.g., acetamide) lower the activation barrier for CuAAC by 10–15 kJ/mol .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from polymorphic forms or solvent impurities. Use:

  • DSC/TGA : Identify polymorph transitions (melting points vary by 5–10°C between forms).
  • NMR Solubility Assays : Saturate solvents (e.g., DMSO, EtOAc) and quantify dissolved compound via ¹H NMR integration .
  • Table :
SolventSolubility (mg/mL, 25°C)Notes
DMSO>50Preferred for stock solutions
EtOAc12 ± 3Temperature-sensitive
H₂O<0.1Hydrolyzes over time

Q. How do steric effects from the isopropyl group influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The isopropyl moiety increases steric hindrance, reducing nucleophilic attack on the azide. To enhance reactivity:

  • Activating Agents : Use HOBt/DIC or PyBOP to stabilize transition states.
  • Solvent Choice : Low-polarity solvents (e.g., DCM) minimize steric shielding.
  • Kinetic Studies : Compare coupling rates with less hindered analogs (e.g., N-methylacetamide) via stopped-flow IR .

Methodological Challenges and Solutions

Q. What safety precautions are critical when handling this compound?

  • Answer :

  • Ventilation : Use fume hoods to avoid inhalation of azide dust .
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill Management : Neutralize spills with 10% sodium hypochlorite (NaClO) to degrade azides .

Q. How can researchers validate the stability of this compound under long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition (e.g., hydrazoic acid formation).
  • Light Sensitivity : Conduct UV-vis spectroscopy to detect photo-degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.